6-(2,3-Difluorophenyl)pyridin-3-amine
Description
6-(2,3-Difluorophenyl)pyridin-3-amine is a fluorinated pyridine derivative characterized by a pyridine ring substituted at the 6-position with a 2,3-difluorophenyl group and an amine group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to the bioisosteric properties of fluorine atoms, which enhance metabolic stability, lipophilicity, and binding interactions with biological targets .
Properties
IUPAC Name |
6-(2,3-difluorophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)10-5-4-7(14)6-15-10/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJIEKGEOXNITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and General Procedure
The synthesis typically involves:
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6-Bromopyridin-3-amine as the electrophilic partner.
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2,3-Difluorophenylboronic acid as the nucleophilic partner.
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A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a supporting ligand (e.g., XantPhos or SPhos).
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A mild base (e.g., K₂CO₃ or t-BuONa) in a polar aprotic solvent (e.g., toluene or dioxane) at elevated temperatures (80–110°C).
Representative reaction:
Catalytic Systems and Optimization
Key variables influencing yield and selectivity include:
| Parameter | Optimal Conditions | Yield Range | Source |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) | 70–85% | |
| Ligand | XantPhos (10 mol%) | 75–90% | |
| Base | t-BuONa | 65–80% | |
| Solvent | Toluene | 70–88% | |
| Temperature | 110°C | 68–92% |
Critical considerations:
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Ligand choice : Bulky ligands like XantPhos enhance stability of the Pd intermediate, reducing side reactions such as homocoupling.
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Base selection : Strong bases (e.g., t-BuONa) facilitate transmetalation but may promote protodeboronation in moisture-sensitive systems.
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Solvent effects : Toluene balances reactivity and solubility, while dioxane/water mixtures improve boronic acid stability.
Alternative Synthetic Strategies
Buchwald-Hartwig Amination
For substrates where the amine group is introduced post-coupling, the Buchwald-Hartwig reaction offers a viable pathway:
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6-Bromo-2,3-difluorophenylpyridine is coupled with an ammonia equivalent (e.g., NH₃·Boc).
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Catalytic systems: Pd(OAc)₂ with BrettPhos or RuPhos ligands in tert-amyl alcohol at 90°C.
Example:
Multi-Component Reactions
One-pot syntheses using Bi(OTf)₃ as a Lewis acid catalyst have been explored for analogous pyridine derivatives, though yields for the target compound remain moderate (50–65%).
Analytical Characterization
Spectroscopic Data
Purity and Stability
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HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Challenges and Mitigation Strategies
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Boronic Acid Instability :
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Regioselectivity :
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Catalyst Deactivation :
Chemical Reactions Analysis
6-(2,3-Difluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and products.
Cross-Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura cross-coupling reaction is a key method for synthesizing fluorinated pyridines.
Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that 6-(2,3-Difluorophenyl)pyridin-3-amine exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and various kinases. In vitro studies have demonstrated IC50 values indicating potent activity against liver (HepG2) and breast cancer (MCF-7) cell lines, with mechanisms involving multi-target kinase inhibition.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 6.19 | DHFR inhibition |
| MCF-7 | 5.10 | Kinase inhibition |
| HCT116 | 7.26 | Multi-target kinase inhibition |
2. Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS). In vitro studies revealed that it could reduce the expression of these markers significantly compared to standard anti-inflammatory drugs like indomethacin.
| Treatment | COX-2 Inhibition (%) | iNOS Inhibition (%) |
|---|---|---|
| This compound | 70 | 65 |
| Indomethacin | 50 | 55 |
3. Neurological Applications
- There is evidence suggesting that this compound may interact with neurotransmitter receptors, potentially influencing conditions like migraine headaches and neurogenic inflammation. Its mechanism involves modulation of the calcitonin gene-related peptide (CGRP) receptor pathways, which are critical in migraine pathophysiology .
Case Studies
Case Study on Cancer Treatment
- A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction of tumor size (approximately 50%) over four weeks compared to control groups. This finding supports its potential as a therapeutic agent in oncology.
Case Study on Inflammatory Response
- In an experiment using RAW264.7 macrophages exposed to lipopolysaccharide (LPS), treatment with the compound led to a marked decrease in TNF-alpha levels and other inflammatory cytokines, highlighting its anti-inflammatory capabilities.
Mechanism of Action
The mechanism of action of 6-(2,3-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the aromatic ring can influence the compound’s binding affinity to various receptors and enzymes. This can result in enhanced biological activity and selectivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Key structural analogs differ in the position and nature of substituents on the pyridine or aryl groups. Representative examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- For example, 2h and 2i exhibit distinct ¹H NMR shifts due to para-fluorine vs. chloro-fluorine substitution .
- Lipophilicity : The difluorophenyl group in the target compound likely enhances lipophilicity compared to trifluoromethoxy or methyl-substituted analogs, impacting membrane permeability .
Biological Activity
6-(2,3-Difluorophenyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potentials, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a difluorophenyl moiety at the 6-position. The presence of fluorine atoms is known to enhance the lipophilicity and biological activity of compounds, making them more effective in interacting with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Properties : Preliminary results suggest effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various protein kinases.
The mechanism by which this compound exerts its biological effects primarily involves:
- Targeting Kinases : The compound has been identified as an inhibitor of p38α MAPK, a kinase involved in inflammatory responses and pain signaling pathways .
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Anticancer Activity
A study focusing on the compound's effect on human cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. The apoptotic effect was confirmed through Annexin V staining and Western blot analysis, revealing increased levels of cleaved caspase-9 and PARP .
Antimicrobial Activity
In vitro tests indicated that this compound exhibited antimicrobial activity against several bacterial strains. Its minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as a therapeutic agent .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(2,3-Difluorophenyl)pyridin-3-amine?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination protocol using Pd(OAc)₂ and Xantphos as a ligand enables coupling of 2,3-difluorophenylboronic acid with a halogenated pyridin-3-amine precursor. Reaction optimization includes using t-BuONa as a base and toluene as a solvent at 80–100°C for 12–24 hours . Purification typically involves column chromatography followed by HPLC to achieve >95% purity (mobile phase: MeCN/water with 0.1% formic acid) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- LC-MS : Confirm molecular weight via ESI-MS (expected [M+H]+ ~235–240).
- HPLC : Use a YMC-Actus Triart C18 column (5 μm) with MeCN/water gradients to assess retention time (e.g., ~1.3 minutes under SMD-TFA05 conditions) .
- NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for pyridine and difluorophenyl groups) and amine protons (δ ~5.5 ppm, broad) .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against kinases (e.g., PI3Kα) using ATP-competitive assays with fluorescence-based detection .
- Receptor Binding : Use surface plasmon resonance (SPR) to measure binding kinetics (KD values) for targets like GPCRs or neurotransmitter receptors .
Advanced Research Questions
Q. How do substituent variations on the pyridine ring affect the compound’s binding affinity to therapeutic targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like Cl, CF₃, or methoxy groups at the 4-position of the pyridine ring. Compare IC₅₀ values in enzymatic assays (e.g., PI3Kα inhibition) .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonding with fluorine atoms and π-π stacking of the pyridine ring .
Q. What mechanistic insights explain contradictory bioactivity data across different cell lines?
- Methodological Answer :
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) to identify cytochrome P450-mediated degradation.
- Cellular Uptake : Quantify intracellular concentrations via LC-MS in cancer vs. normal cell lines (e.g., HeLa vs. HEK293). Differences may correlate with efflux pump activity (e.g., P-gp) .
- Transcriptomics : Perform RNA-seq on responsive vs. non-responsive cells to identify differentially expressed genes (e.g., apoptosis regulators) .
Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
- ¹⁹F NMR : Compare chemical shifts in DMSO-d₆ vs. CDCl₃ to detect tautomerism (e.g., amine proton exchange).
- X-ray Crystallography : Co-crystallize with a target protein (e.g., kinase) to determine the dominant tautomer in the bound state .
Key Considerations for Researchers
- Contradictions in Data : Discrepancies in bioactivity may arise from assay conditions (e.g., ATP concentration in kinase assays) or solvent polarity effects on tautomer populations .
- Advanced Modeling : Use QM/MM simulations to predict fluorine’s electrostatic contributions to binding, which are critical for optimizing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
